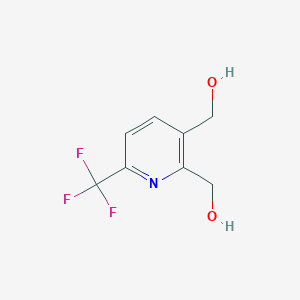

2-(1-Hydroxycyclopentyl)-benzofuran-5-carboxylic acid methyl ester

Overview

Description

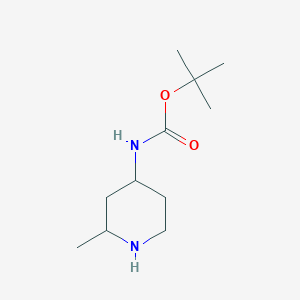

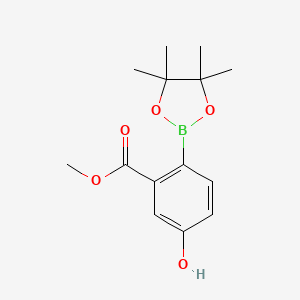

“2-(1-Hydroxycyclopentyl)-benzofuran-5-carboxylic acid methyl ester” is an ester, a type of organic compound derived from carboxylic acids . Esters have the general formula R-COO-R’, where R and R’ may be a hydrogen atom, an alkyl group, or an aryl group . Esters occur widely in nature and often have pleasant odors, being responsible for the characteristic fragrances of fruits and flowers .

Molecular Structure Analysis

Esters, including “2-(1-Hydroxycyclopentyl)-benzofuran-5-carboxylic acid methyl ester”, feature a carbon-to-oxygen double bond that is also singly bonded to a second oxygen atom, which is then joined to an alkyl or an aryl group .Scientific Research Applications

Synthesis and Chemical Reactions

The research on benzofuran derivatives, including compounds structurally related to "2-(1-Hydroxycyclopentyl)-benzofuran-5-carboxylic acid methyl ester," focuses on their synthesis and the exploration of their chemical properties. For example, studies have detailed the synthesis of various benzofuran compounds through different chemical reactions, showcasing the versatility and reactivity of these compounds in organic synthesis. Key methods include isomerization, cycloaddition reactions, and esterification processes to produce a variety of benzofuran derivatives with potential applications in further chemical transformations (Molchanov et al., 2013; Chunchatprasert et al., 1992).

Biological Evaluation and Potential Antitumor Activities

Some studies have evaluated the biological activities of benzofuran derivatives, including their potential antitumor properties. For instance, dihydrobenzofuran lignans and related benzofurans have been synthesized and assessed for their anticancer activity, with some compounds demonstrating promising activity against human cancer cell lines. These findings suggest that benzofuran derivatives could serve as a basis for the development of new antitumor agents (Pieters et al., 1999).

Photophysical Studies and DNA Interaction

Research has also explored the photophysical properties of benzofuran compounds and their interactions with DNA. Fluorescent benzo[a]phenoxazinium chlorides, for example, have been synthesized and studied for their DNA binding characteristics, highlighting the potential of benzofuran derivatives as fluorescent probes for DNA studies. These studies emphasize the role of functionalized benzofuran derivatives in bioanalytical applications (Alves et al., 2011).

Acetylcholinesterase Inhibition

Benzofuran derivatives have also been investigated for their inhibitory activity against human acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes involved in neurodegenerative diseases. This research suggests the potential therapeutic applications of these compounds in the treatment of conditions such as Alzheimer's disease, highlighting the diversity of potential applications for benzofuran derivatives in the field of medicinal chemistry (Luo et al., 2005).

properties

IUPAC Name |

methyl 2-(1-hydroxycyclopentyl)-1-benzofuran-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16O4/c1-18-14(16)10-4-5-12-11(8-10)9-13(19-12)15(17)6-2-3-7-15/h4-5,8-9,17H,2-3,6-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDYBZOJJECQMQY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC2=C(C=C1)OC(=C2)C3(CCCC3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(1-Hydroxycyclopentyl)-benzofuran-5-carboxylic acid methyl ester | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-Chloro-1,3-dihydrobenzo[de]isochromene-6-carbonitrile](/img/structure/B1399640.png)

![Dibenzyl-[4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzyl]-amine](/img/structure/B1399642.png)

![4,4,5,5-Tetramethyl-2-(4-phenoxymethyl-phenyl)-[1,3,2]dioxaborolane](/img/structure/B1399645.png)

![7-Bromo-2,2-dimethyl-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one](/img/structure/B1399651.png)